N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-fluoro-2-methylbenzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H23FN2O4S2 and its molecular weight is 390.49. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives, similar to the compound , have been explored for their corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, researchers have investigated the adsorption behaviors and inhibition efficiencies, revealing significant insights into their potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).
Structural Investigation of Potential APIs
The structural characteristics of certain piperidine derivatives have been analyzed to understand their potential as active pharmaceutical ingredients (APIs) for treating conditions such as dementia. Single-crystal X-ray and solid-state NMR characterizations have provided valuable data on the molecular configurations and dynamics, offering a foundation for further drug development (Pawlak et al., 2021).
Synthesis and Structural Characterization of Antagonists
Research has also been conducted on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, showing potential for HIV-1 infection prevention. The studies involve detailed synthetic routes and bioactivity analyses, contributing to the ongoing search for effective HIV-1 treatments (Cheng De-ju, 2015).
Enantiodivergent Synthesis
The enantiodivergent synthesis of 3'-fluorothalidomide, employing cinchona alkaloids and N-fluorobenzenesulfonimide, demonstrates the versatility of sulfonamide compounds in generating enantiomerically pure substances. This process underlines the importance of sulfonamides in medicinal chemistry, especially in creating compounds with specific chiral configurations (Yamamoto et al., 2011).
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S2/c1-12-10-13(17)2-3-16(12)25(22,23)18-14-4-7-19(8-5-14)15-6-9-24(20,21)11-15/h2-3,10,14-15,18H,4-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXKZORGONULMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.